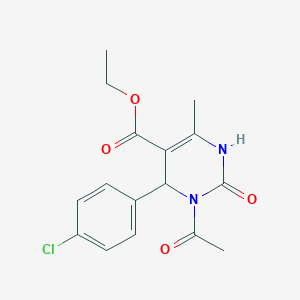![molecular formula C16H14N2O4 B3866162 (2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one CAS No. 5557-65-3](/img/structure/B3866162.png)
(2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as solid bases or ionic liquids, can also enhance the efficiency of the reaction. Additionally, solvent-free conditions or green solvents can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure makes it a valuable building block for creating more complex molecules.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to inhibit certain enzymes and pathways is of particular interest.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which (2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-hydroxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-[(2-aminophenyl)amino]prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-[(2-chlorophenyl)amino]prop-2-en-1-one
Uniqueness
Compared to its similar compounds, (2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one stands out due to the presence of both a methoxy group and a nitro group. This combination imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions. Its distinct structure also contributes to its potential biological activities, setting it apart from other chalcone derivatives.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-8-6-12(7-9-13)16(19)10-11-17-14-4-2-3-5-15(14)18(20)21/h2-11,17H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRDFTHECGBXQE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415299 | |
| Record name | ZINC04179936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-65-3 | |
| Record name | ZINC04179936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B3866088.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)
![N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3866115.png)

![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)
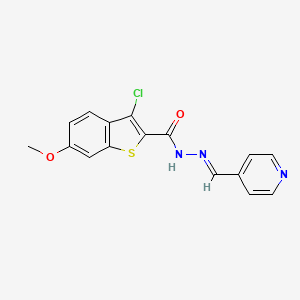
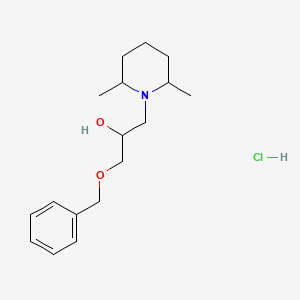
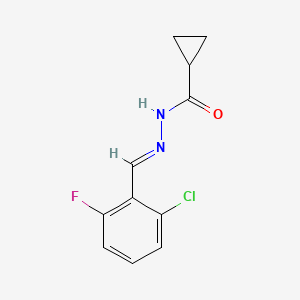
![4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B3866154.png)
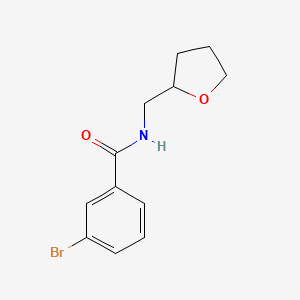
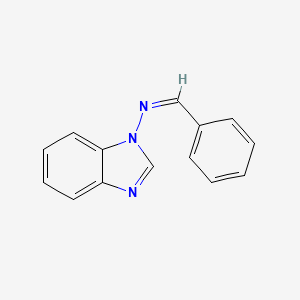
![[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B3866178.png)
![N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B3866179.png)
